molecular formula C14H21N5S B5860532 N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No.: B5860532
M. Wt: 291.42 g/mol
InChI Key: IMMJIGJDVXLHFW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a complex organic compound with a molecular formula of C14H21N5OS This compound is known for its unique structure, which includes a cyclopentyl group, a pyrimidinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl group and the cyclopentyl group. Common reagents used in these reactions include cyclopentylamine, pyrimidine derivatives, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions often use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; conditionsoften in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide, while reduction could produce N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbinol.

Scientific Research Applications

N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be compared with other similar compounds, such as:

    N-cyclopentyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-cyclopentyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide: Contains an acetamide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5S/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJIGJDVXLHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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